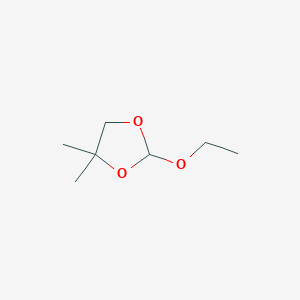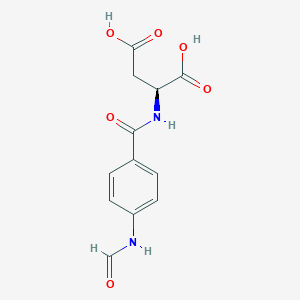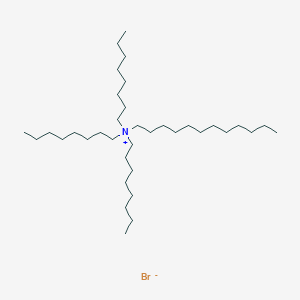
Tetracosane-12,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosane-12,13-dione is a long-chain aliphatic diketone with the molecular formula C24H46O2. It is a derivative of tetracosane, a saturated hydrocarbon. The compound is characterized by the presence of two ketone groups located at the 12th and 13th carbon positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracosane-12,13-dione can be synthesized through the oxidation of 13-hydroxytetracosan-12-one. A common method involves suspending 13-hydroxytetracosan-12-one in acetonitrile and adding vanadium oxytrichloride (VOCl3) as a catalyst. The reaction is carried out at room temperature for 20 hours under an oxygen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale oxidation reactions using similar catalysts and conditions as those used in laboratory settings. The scalability of the process depends on the availability of raw materials and the efficiency of the oxidation reaction.
Chemical Reactions Analysis
Types of Reactions: Tetracosane-12,13-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetracosane-12,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of tetracosane-12,13-dione involves its interaction with specific molecular targets. The diketone groups can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tetracosane: A saturated hydrocarbon with no functional groups.
13-hydroxytetracosan-12-one: A precursor in the synthesis of tetracosane-12,13-dione.
Other long-chain diketones: Compounds with similar structures but different chain lengths or positions of the ketone groups.
Uniqueness: this compound is unique due to the specific positioning of its diketone groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or unique material properties.
Properties
CAS No. |
61136-78-5 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
tetracosane-12,13-dione |
InChI |
InChI=1S/C24H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(25)24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
LHYVMIYUMQXUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)


![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
